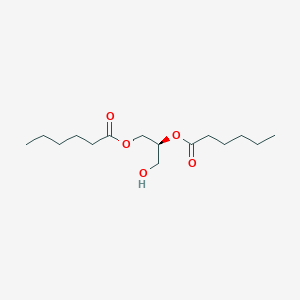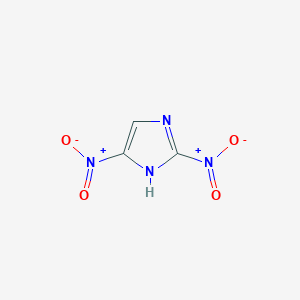
1,2-Dihexanoyl-sn-glycerol
Descripción general
Descripción
1,2-Dihexanoyl-sn-glycerol is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol (DAG). Although the biological activities of 1,2-Dihexanoyl-sn-glycerol have not been well characterized, it is expected to behave similarly to 1,2-dioctanoyl-sn-glycerol .
Molecular Structure Analysis
The molecular formula of 1,2-Dihexanoyl-sn-glycerol is C15H28O5. It has a molecular weight of 288.38 Da . The molecule contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 2 ester groups (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
1,2-Dihexanoyl-sn-glycerol has a density of 1.0±0.1 g/cm3, a boiling point of 372.0±9.0 °C at 760 mmHg, and a flash point of 123.7±12.2 °C . It has a molar refractivity of 76.6±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 281.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Activation of Protein Kinase C (PKC)
1,2-Dihexanoyl-sn-glycerol: is known to be a potent activator of protein kinase C (PKC) . PKC plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis. This compound’s ability to activate PKC makes it valuable for studying these cellular events and understanding the mechanisms of diseases where PKC is implicated.
Study of Signal Transduction Pathways
As an analog of diacylglycerol (DAG), 1,2-Dihexanoyl-sn-glycerol is used to study signal transduction pathways . DAG is a second messenger that activates PKC and is involved in transmitting signals from the cell membrane to the interior of the cell. Researchers use this compound to dissect the pathways and identify potential therapeutic targets.
Cancer Research
In cancer research, 1,2-Dihexanoyl-sn-glycerol is utilized to investigate the role of PKC in tumor progression . Since PKC is often deregulated in cancer, understanding how this compound influences PKC activity can provide insights into cancer biology and contribute to the development of new cancer treatments.
Cardiovascular Studies
The cardiovascular system is significantly affected by PKC activity1,2-Dihexanoyl-sn-glycerol can be used to explore how PKC modulators affect heart function, potentially leading to novel approaches to treat heart diseases where PKC is a factor .
Neurological Research
In neurological research, 1,2-Dihexanoyl-sn-glycerol helps in studying neurodegenerative diseases where PKC signaling is altered. By understanding how PKC activation affects neuronal survival and function, researchers can develop strategies to combat diseases like Alzheimer’s and Parkinson’s .
Platelet Aggregation Studies
1,2-Dihexanoyl-sn-glycerol: has been shown to function as a bioregulator of PKC in human platelets, which is indicative of its role in platelet aggregation . This application is crucial for developing new therapies for clotting disorders.
Mecanismo De Acción
Target of Action
1,2-Dihexanoyl-sn-glycerol is an analog of the second messenger diacylglycerol (DAG) and primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Mode of Action
1,2-Dihexanoyl-sn-glycerol mimics the action of DAG and activates PKC .
Safety and Hazards
Propiedades
IUPAC Name |
[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol analog that activates Protein Kinase C (PKC) [, , ]. PKC is a family of enzymes involved in diverse cellular processes, including signal transduction, cell growth, and apoptosis. Upon activation, PKC phosphorylates downstream targets, leading to a cascade of events that ultimately determine the cellular response. For instance, in SNU-16 gastric adenocarcinoma cells, 1,2-Dihexanoyl-sn-glycerol induced apoptosis, as evidenced by DNA fragmentation and caspase-3/CPP32 activation [].
ANone: While the provided excerpts do not contain specific spectroscopic data, the molecular formula of 1,2-Dihexanoyl-sn-glycerol is C15H30O5, and its molecular weight is 286.41 g/mol.
ANone: The provided research excerpts do not delve into the material compatibility and stability of 1,2-Dihexanoyl-sn-glycerol under various conditions beyond its use in cell-based assays and in vitro experiments.
A: 1,2-Dihexanoyl-sn-glycerol itself does not possess catalytic activity. It functions as an activator by mimicking the natural substrate, diacylglycerol, and binding to the regulatory domain of PKC. This binding induces a conformational change in PKC, exposing the catalytic site and enabling the enzyme to phosphorylate its substrates []. The research primarily utilizes 1,2-Dihexanoyl-sn-glycerol as a tool to investigate PKC activation and its downstream consequences in various cellular processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















